tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate
Description
tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 870535-27-6) is a substituted indole derivative with a molecular formula of C₁₄H₁₆ClNO₃ and a molecular weight of 281.74 g/mol . The compound features:
- A tert-butyl carboxylate group at the indole nitrogen (N1), providing steric bulk and stability.
- A chlorine atom at the 4-position, enhancing electron-withdrawing effects and influencing reactivity .
It is primarily utilized as a pharmaceutical building block, particularly in synthesizing anti-HIV agents and other bioactive molecules . The compound is commercially available with a purity of ≥97% and requires storage at 2–8°C to prevent degradation .
Properties
IUPAC Name |
tert-butyl 4-chloro-2-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-9(8-17)7-10-11(15)5-4-6-12(10)16/h4-7,17H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJELCIINMGHXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1CO)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Substituent: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the indole, followed by reduction with sodium borohydride.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of tert-Butyl 4-chloro-2-(carboxymethyl)-1H-indole-1-carboxylate.
Reduction: Formation of tert-Butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate.
Substitution: Formation of tert-Butyl 4-amino-2-(hydroxymethyl)-1H-indole-1-carboxylate.
Scientific Research Applications
Chemistry
As an intermediate in organic synthesis, tert-butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate serves as a building block for more complex molecules. Its unique substituents allow for diverse chemical modifications, making it useful in the development of new compounds.
Biology
Research has indicated potential biological activities of this compound, particularly in:
- Antimicrobial Activity : In vitro studies have shown that indole derivatives exhibit antimicrobial properties against Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 50 μg/ml.
| Study | Compound | MIC (μg/ml) | |
|---|---|---|---|
| [Study A] | Indole Derivative | 50 | Significant antibacterial activity observed |
- Anticancer Properties : Similar compounds have demonstrated significant anticancer effects in preclinical models, suggesting potential for cancer prevention through dietary incorporation.
Medicine
The compound is being investigated for its potential use in drug development due to its structural features that may interact with molecular targets such as enzymes or receptors, modulating their activity.
Anticancer Research
A study evaluated the effects of related indole compounds on tumor incidence and multiplicity in mice exposed to benzo[alpha]pyrene. Results indicated a reduction in tumor formation when these compounds were included in the diet, highlighting their potential role in cancer prevention.
Antimicrobial Studies
Research focusing on various indole derivatives demonstrated enhanced antibacterial activity against specific pathogens, underscoring the therapeutic potential of these compounds in treating infections.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxymethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2.1.1. tert-Butyl 4-Chloro-2-(Trifluoromethyl)-1H-indole-1-carboxylate
- Key Differences : Replaces the hydroxymethyl group with a trifluoromethyl (-CF₃) group at position 2.
- Reported purity (89%) is lower than the hydroxymethyl analog (97%), suggesting synthetic challenges in introducing -CF₃ .
2.1.2. tert-Butyl 4-Chloro-3-(Hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-01-2)
- Key Differences : Hydroxymethyl group at position 3 instead of position 2.
- Impact :
2.1.3. Ethyl 5-Chloro-3-(2-Furoyl)-1H-indole-2-carboxylate
- Key Differences : Features a furoyl group at position 3 and an ethyl ester at position 2.
- Lacks the tert-butyl group, reducing steric hindrance compared to the target compound .
2.2.1. tert-Butyl 4-Chloro-3-(Dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1256359-94-0)
- Key Feature : Contains a boronate ester at position 3.
- Utility : Enables Suzuki-Miyaura cross-coupling reactions , a versatility absent in the hydroxymethyl analog .
2.2.2. tert-Butyl 4-Bromo-2-(Trimethylsilyl)-1H-indole-1-carboxylate (CAS: 1359828-81-1)
- Key Feature : A trimethylsilyl (-SiMe₃) group at position 2 and a bromine at position 4.
Biological Activity
tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₅H₁₈ClN₁O₃
- Molecular Weight : 295.76 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound was tested for its inhibitory effects on benzo[alpha]pyrene-induced neoplasia in mice, demonstrating a reduction in tumor incidence and multiplicity when included in the diet . This suggests a potential mechanism for cancer prevention through dietary incorporation of indole derivatives.
Antimicrobial Activity
In vitro studies have shown that indole derivatives possess antimicrobial properties. A recent investigation into various derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) for effective compounds was found to be as low as 50 μg/ml, indicating strong potential for therapeutic applications .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds can bind effectively to protein targets involved in cancer progression and microbial resistance. The presence of the chloro group and hydroxymethyl moiety may enhance binding affinity and selectivity towards these targets.
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of related indole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their anticancer properties using various cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Another research effort investigated the antimicrobial efficacy of a series of indole derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against multiple bacterial strains, suggesting their potential as new antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₁O₃ |
| Molecular Weight | 295.76 g/mol |
| Anticancer Activity | Yes (inhibits tumor growth) |
| Antimicrobial Activity | Yes (effective against Gram-negative bacteria) |
| Minimum Inhibitory Concentration | 50 μg/ml |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, the indole NH group is protected using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) under inert conditions . Subsequent functionalization at the 4-position with chlorine can be achieved via electrophilic substitution or halogenation. The hydroxymethyl group at the 2-position is introduced through reduction of a formyl intermediate (e.g., using NaBH₄) or direct alkylation. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized structurally and analytically?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl group at δ 1.6 ppm, indole protons at δ 7.0–8.0 ppm). IR identifies carbonyl (C=O) stretches near 1700 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and stereochemistry. For tert-butyl indole derivatives, data collection is performed on diffractometers (e.g., Bruker D8 VENTURE) with Shelxl-2016/6 for refinement. H-atoms are modeled using riding constraints .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions due to the Boc group. Storage at –20°C under nitrogen is recommended. Decomposition under prolonged light exposure requires amber vials. Stability tests via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) monitor degradation .
Advanced Research Questions
Q. How can contradictions in reported biological activities of derivatives be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentrations). Systematic SAR studies should vary substituents (e.g., replacing 4-Cl with F or Br) while holding other groups constant. Computational docking (e.g., AutoDock Vina) predicts binding to targets like reverse transcriptase. In vitro validation using dose-response curves (IC₅₀) and cytotoxicity assays (MTT) clarifies selectivity .
Q. What role does the hydroxymethyl group play in derivatization reactions?
- Methodological Answer : The –CH₂OH group enables diverse functionalization:
- Oxidation : TEMPO/NaClO converts it to a formyl group for condensations (e.g., Wittig reactions).
- Esterification : Reaction with acyl chlorides (e.g., AcCl) forms esters for prodrug strategies.
- Cross-coupling : Mitsunobu reactions with thiols or amines introduce heteroatoms. Monitoring by LC-MS ensures reaction completion .
Q. How is the compound utilized in multicomponent reactions (MCRs) for complex heterocycles?
- Methodological Answer : The indole core participates in MCRs like Ugi or Passerini reactions. For example, coupling with isocyanides and aldehydes generates spiroindole derivatives. Optimizing solvent (e.g., DMF vs. THF) and catalysts (e.g., Sc(OTf)₃) improves yields. Reaction progress is tracked via ¹H NMR .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer : DFT calculations (Gaussian 09) optimize geometry, while molecular dynamics (AMBER) simulate binding to proteins (e.g., HIV-1 RT). Pharmacophore modeling (Schrödinger) identifies critical H-bond donors (hydroxymethyl) and hydrophobic regions (tert-butyl). Free energy perturbation (FEP) quantifies substituent effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
